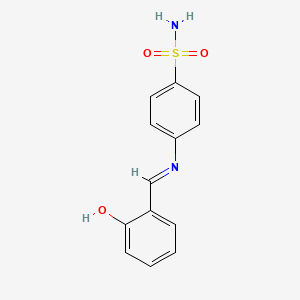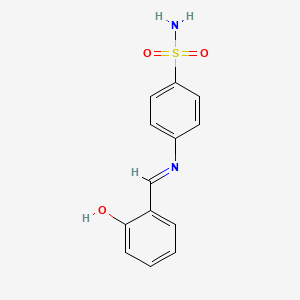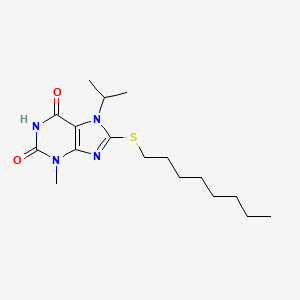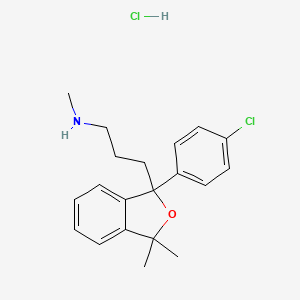
1-Phthalanpropylamine, 1-(p-chlorophenyl)-, N,3,3-trimethyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound may have applications in various fields due to its unique structure.
1-Phthalanpropylamine, 1-(p-chlorophenyl)-, N,3,3-trimethyl-, hydrochloride: is a chemical compound with a complex name. Let’s break it down:
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound might not be widely documented, you can synthesize it through multistep organic synthesis. For example, you could start with a phthalane derivative and introduce the chlorophenyl group, followed by the addition of the trimethylamine.
Reaction Conditions: These would depend on the specific reactions involved, but typical conditions might include refluxing, inert atmospheres, and specific catalysts.
Industrial Production: Unfortunately, industrial-scale production methods for this compound are not well-documented. It’s likely that research labs or specialized chemical companies synthesize it on a smaller scale.
Chemical Reactions Analysis
Reactivity: This compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products would depend on the reaction conditions, but you’d likely see derivatives with modified functional groups.
Scientific Research Applications
Biology and Medicine: Investigating its biological activity, toxicity, or potential as a drug lead.
Industry: If it has unique properties, it could find applications in materials science or specialty chemicals.
Mechanism of Action
- Unfortunately, detailed information about its mechanism of action is scarce. if it’s used in medicine, it likely interacts with specific molecular targets or pathways.
Comparison with Similar Compounds
Similar Compounds: Other phthalane derivatives, such as those with different substituents, could serve as comparisons.
Uniqueness: Highlight its specific features—perhaps its combination of a phthalane core, chlorophenyl group, and trimethylamine side chain.
Properties
CAS No. |
10565-58-9 |
|---|---|
Molecular Formula |
C20H25Cl2NO |
Molecular Weight |
366.3 g/mol |
IUPAC Name |
3-[1-(4-chlorophenyl)-3,3-dimethyl-2-benzofuran-1-yl]-N-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C20H24ClNO.ClH/c1-19(2)17-7-4-5-8-18(17)20(23-19,13-6-14-22-3)15-9-11-16(21)12-10-15;/h4-5,7-12,22H,6,13-14H2,1-3H3;1H |
InChI Key |
AJGPJHWDEKEBDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C(O1)(CCCNC)C3=CC=C(C=C3)Cl)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11995724.png)
![3-{[(E)-(4-chlorophenyl)methylidene]amino}-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B11995725.png)

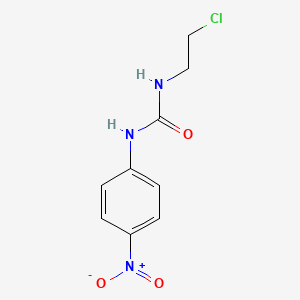
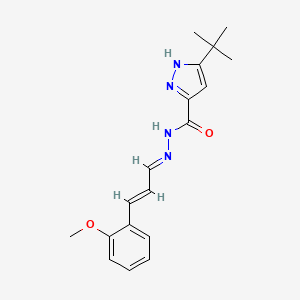

![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11995750.png)
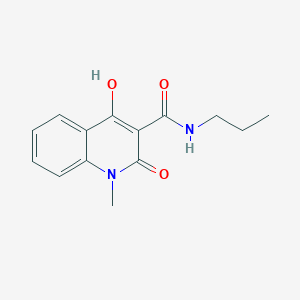
![5-(2,4-dichlorophenyl)-4-{[(E)-(2-nitrophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11995759.png)
![5-benzyl-3-(5-bromo-2-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B11995780.png)
![N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11995787.png)
